molecular formula C10H24N2 B13930915 1-Hexylamino-2-methyl-2-aminopropane

1-Hexylamino-2-methyl-2-aminopropane

Cat. No.: B13930915
M. Wt: 172.31 g/mol
InChI Key: OGRIVWSLGIGFCS-UHFFFAOYSA-N
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Description

1-Hexylamino-2-methyl-2-aminopropane is a branched aliphatic amine featuring a hexylamino group (-NH-C₆H₁₃) and a methyl-substituted propane backbone with dual amine functionalities. The hexyl chain likely enhances lipophilicity compared to shorter alkyl analogs, influencing solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

1-N-hexyl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-4-5-6-7-8-12-9-10(2,3)11/h12H,4-9,11H2,1-3H3

InChI Key

OGRIVWSLGIGFCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-hexyl-2-methyl- can be achieved through several methods. One common approach involves the alkylation of 1,2-propanediamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1,2-Propanediamine+Hexyl Bromide1,2-Propanediamine, N1-hexyl-2-methyl-+HBr\text{1,2-Propanediamine} + \text{Hexyl Bromide} \rightarrow \text{1,2-Propanediamine, N1-hexyl-2-methyl-} + \text{HBr} 1,2-Propanediamine+Hexyl Bromide→1,2-Propanediamine, N1-hexyl-2-methyl-+HBr

Industrial Production Methods

On an industrial scale, the production of 1,2-Propanediamine, N1-hexyl-2-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-hexyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1,2-Propanediamine, N1-hexyl-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-hexyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-hexylamino-2-methyl-2-aminopropane with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of 2-Aminopropane Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Properties
1-Hexylamino-2-methyl-2-aminopropane* C₁₀H₂₃N₂ 171.31 (calc.) N/A Hexylamino, dual amines Hypothetical: Synthesis intermediate, surfactant
Isopropylamine (2-Aminopropane) C₃H₉N 59.11 75-31-0 Methyl group Solvent, pharmaceuticals
2-(Dodecylamino)-2-methylpropanal oxime C₁₆H₃₄N₂O 282.46 N/A Dodecylamino, oxime Surfactant, metal extraction
Mexiletine hydrochloride C₁₁H₁₇NO·HCl 215.72 5370-01-4 Aryloxy, methylphenol Antiarrhythmic drug
(±)-DOI hydrochloride C₁₁H₁₅INO₂·HCl 357.62 42203-78-1 Dimethoxyaryl, iodine Serotonergic research agonist

*Hypothetical data inferred from analogs.

Key Findings:

Alkyl Chain Length and Lipophilicity: The hexyl group in 1-hexylamino-2-methyl-2-aminopropane provides moderate hydrophobicity compared to isopropylamine (shorter chain, lower molecular weight) and 2-(dodecylamino)-2-methylpropanal oxime (longer dodecyl chain, higher lipophilicity) . Longer alkyl chains enhance membrane permeability and surfactant properties but may reduce aqueous solubility.

Functional Group Diversity: Dual amine groups in the target compound may increase reactivity in condensation or coordination chemistry compared to monoamine analogs like isopropylamine . Aryl-substituted derivatives (e.g., Mexiletine hydrochloride, DOI hydrochloride) exhibit pharmacological activity due to aromatic interactions with biological targets, unlike aliphatic amines .

Applications: Aliphatic amines (e.g., isopropylamine) are widely used as solvents or drug precursors, while aryl-substituted derivatives (e.g., DOI hydrochloride) serve as research tools in neuroscience .

Synthetic Relevance: Branched amines like 1-hydroxymethyl-1-methylethanaminium chloride (from ) are intermediates in sulfate synthesis, indicating that 1-hexylamino-2-methyl-2-aminopropane could similarly act as a precursor for sulfonated or functionalized amines .

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